4-Bromo-1-chloro-7-fluoroisoquinoline
Overview
Description
4-Bromo-1-chloro-7-fluoroisoquinoline is an organic compound with the molecular formula C9H4BrClFN. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-7-fluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors One common method involves the halogenation of isoquinoline derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and fluorine sources.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Reaction Conditions: Controlled temperature and pressure, inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substituted Isoquinolines: Products with various functional groups replacing the halogen atoms.
Quinoline Derivatives: Formed through oxidation reactions.
Dihydroisoquinoline Derivatives: Formed through reduction reactions.
Scientific Research Applications
4-Bromo-1-chloro-7-fluoroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-7-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
4-Bromo-1-chloro-7-fluoroisoquinoline can be compared with other halogenated isoquinolines, such as:
4-Bromo-1-chloroisoquinoline: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Bromo-7-fluoroisoquinoline: Lacks the chlorine atom, leading to differences in chemical behavior and applications.
1-Chloro-7-fluoroisoquinoline:
The uniqueness of this compound lies in the combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-1-chloro-7-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJDYOOSBFYAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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